molecular formula C23H23N5O4S2 B14475145 Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester CAS No. 71002-18-1

Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester

Cat. No.: B14475145
CAS No.: 71002-18-1
M. Wt: 497.6 g/mol
InChI Key: PUGQCSKAHXIMHN-UHFFFAOYSA-N
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Description

Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester (CAS: 71002-18-1) is a structurally complex azo compound featuring a benzothiazole backbone linked to a substituted phenylazo group. The molecule contains acetyloxyethylamino and methyl substituents, which confer unique solubility and electronic properties. Azo-benzothiazole derivatives are typically utilized as dyes, sensors, or intermediates in organic synthesis due to their chromophoric and coordination capabilities .

Properties

CAS No.

71002-18-1

Molecular Formula

C23H23N5O4S2

Molecular Weight

497.6 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-3-methyl-4-[(6-thiocyanato-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C23H23N5O4S2/c1-15-12-18(28(8-10-31-16(2)29)9-11-32-17(3)30)4-6-20(15)26-27-23-25-21-7-5-19(33-14-24)13-22(21)34-23/h4-7,12-13H,8-11H2,1-3H3

InChI Key

PUGQCSKAHXIMHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=NC3=C(S2)C=C(C=C3)SC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the azo compound: This involves the diazotization of 4-[bis[2-(acetyloxy)ethyl]amino]-2-methylaniline followed by coupling with 6-amino-2-benzothiazolyl thiocyanate.

    Esterification: The resulting product is then esterified with thiocyanic acid under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the azo bond, forming amines.

    Substitution: The ester group can be substituted with other nucleophiles, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function. The azo group can undergo reduction, leading to the release of active amines that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related benzothiazole-based thiocyanates (Table 1):

Property Target Compound (71002-18-1) Thiocyanic Acid (2-Benzothiazolylthio) Methyl Ester (21564-17-0) Nitro-Substituted Analogues (e.g., 2-[[4-[Bis[2-(1-Oxopropoxy)Ethyl]Amino]-2-Chlorophenyl]Azo]-5-Nitrobenzonitrile)
Molecular Formula Likely C₂₅H₂₅N₅O₆S₂ (estimated based on substituents) C₉H₆N₂S₃ C₂₄H₂₃ClN₆O₅
Molecular Weight ~600–650 g/mol (estimated) 238.34 g/mol ~570–580 g/mol
Key Substituents Bis(acetyloxy)ethylamino, methyl, azo linkage Benzothiazolylthio, methyl ester Chloro, nitro, oxopropoxyethylamino
Primary Applications Likely dye synthesis, fluorescence-based sensing (inferred from azo-benzothiazole chemistry) Laboratory chemical, synthesis intermediate Specialized dyes, photostable pigments
Safety Profile Not explicitly reported; inferred hazards include skin/eye irritation, respiratory sensitivity Classified as hazardous (HNOC); requires PPE for handling Likely higher toxicity due to nitro and chloro groups

Key Differentiators

  • Substituent Effects: The acetyloxyethylamino groups in 71002-18-1 enhance hydrophilicity and solubility in polar solvents compared to simpler benzothiazole esters like 21564-17-0. This modification may improve compatibility with aqueous systems in dye formulations .
  • Chromophoric Properties : The azo linkage in 71002-18-1 provides strong absorption in the visible spectrum, while nitro-substituted analogues (e.g., those with chlorophenylazo groups) exhibit redshifted absorption due to electron-withdrawing effects .
  • However, the presence of acetyloxy groups may reduce volatility and inhalation risks compared to nitro analogues .

Research Findings

  • Synthetic Utility : Azo-benzothiazoles like 71002-18-1 are increasingly used in advanced materials due to their thermal stability and tunable optical properties. Similar compounds have been explored for pH-sensitive dyes and metal ion detection .

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